

Application Notes and Protocols for Evaluating FK614 Recruitment of PGC-1α

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Compound of Interest					
Compound Name:	FK614				
Cat. No.:	B1672743	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

FK614 is a novel, non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARy) modulator with potent anti-diabetic properties. Its mechanism of action involves the activation of PPARy, a ligand-dependent transcription factor that plays a crucial role in adipogenesis and glucose homeostasis. Upon activation by agonists like **FK614**, PPARy undergoes a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators. A key coactivator in this process is the PPARy coactivator-1alpha (PGC-1 α), which is a master regulator of mitochondrial biogenesis and energy metabolism.

Studies have shown that **FK614** effectively displaces corepressors from PPARy and promotes the recruitment of PGC- 1α to a similar extent as well-known thiazolidinedione drugs such as rosiglitazone and pioglitazone[1]. The interaction between PPARy and PGC- 1α is a critical step in the transcriptional activation of target genes involved in metabolic regulation. Therefore, robust and quantitative methods to evaluate the recruitment of PGC- 1α to PPARy by **FK614** are essential for understanding its molecular mechanism and for the development of novel therapeutic agents.

These application notes provide detailed protocols for several established methods to investigate and quantify the **FK614**-mediated recruitment of PGC-1 α to PPAR γ . The described techniques include in vitro and in-cell assays, offering a comprehensive toolkit for researchers in academic and industrial settings.





Data Presentation: Quantitative Analysis of PGC-1α Recruitment by PPARγ Agonists

While direct quantitative data for **FK614**-mediated PGC-1 α recruitment is not extensively available in the public domain, the effects of analogous PPARy agonists, rosiglitazone and pioglitazone, on PGC-1 α expression provide a strong surrogate for their recruitment efficacy. The following table summarizes the observed effects of these compounds on PGC-1 α mRNA and protein levels, which are downstream consequences of its recruitment and activation.

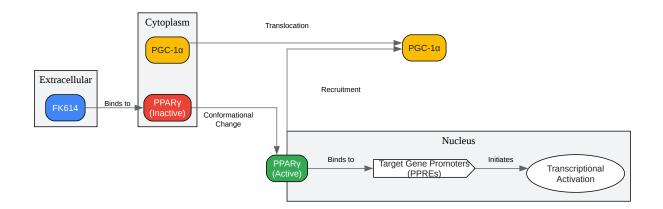
Compound	Model System	PGC-1α Change	Fold Change	Reference
Rosiglitazone	White Adipose Tissue (in vivo)	mRNA Expression	~2-fold increase	[2]
Rosiglitazone	3T3-L1 Adipocytes (in vitro)	mRNA Expression	Not specified	[3]
Rosiglitazone	Sheep Fetal Skeletal Muscle (in vivo)	mRNA Expression	Increased	[4]
Pioglitazone	Human Subcutaneous Adipose Tissue (in vivo)	mRNA Expression	Significantly increased	[5]
Pioglitazone	Diabetic Rat Atria (in vivo)	Protein Expression	Significantly increased	[6]
Pioglitazone	Fibroblasts from PITRM1-deficient patients (in vitro)	Gene Expression	Strong upregulation	[7]

Signaling Pathway and Experimental Workflow Visualization

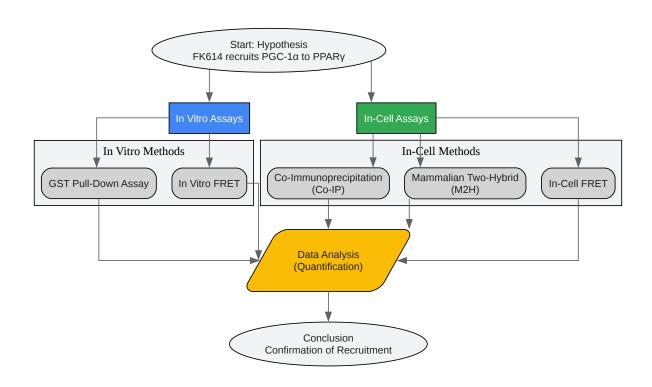


Signaling Pathway of FK614-Mediated PGC-1 α Recruitment









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References

• 1. FK614, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application





- 2. Rosiglitazone-Induced Mitochondrial Biogenesis in White Adipose Tissue Is Independent of Peroxisome Proliferator-Activated Receptor y Coactivator-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone-induced mitochondrial biogenesis in white adipose tissue is independent of peroxisome proliferator-activated receptor y coactivator-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone increases the expression of peroxisome proliferator-activated receptorgamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioglitazone induces mitochondrial biogenesis in human subcutaneous adipose tissue in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PPAR-gamma agonist pioglitazone recovers mitochondrial quality control in fibroblasts from PITRM1-deficient patients [frontiersin.org]
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